An In-depth Technical Guide to the Physical and Chemical Properties of 1-Pentadecanamine
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Pentadecanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pentadecanamine, a long-chain primary aliphatic amine, is a molecule of significant interest in various scientific domains, including organic synthesis, materials science, and pharmacology. Its long alkyl chain imparts notable lipophilicity, a characteristic often exploited in drug development to enhance membrane permeability and bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-pentadecanamine, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
1-Pentadecanamine, also known as n-pentadecylamine, is a saturated fatty amine. At standard conditions, it exists as a solid. The physicochemical properties are crucial for its handling, formulation, and application in various experimental settings.
Structural and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | Pentadecan-1-amine | [1] |
| Synonyms | 1-Aminopentadecane, n-Pentadecylamine, Pentadecylamine | [1] |
| CAS Number | 2570-26-5 | [1] |
| Molecular Formula | C₁₅H₃₃N | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Flake solid | [1] |
Thermal and Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 37.3 °C (99.1 °F) | [1] |
| Boiling Point | 307.6 °C (585.7 °F) at 760 mmHg | [1] |
| Density | 0.8104 g/cm³ at 20 °C (68 °F) | [1] |
| Vapor Pressure | 0.000714 mmHg | [1] |
| Refractive Index | 1.4480 at 20 °C | [1] |
Solubility
Due to its long, nonpolar alkyl chain and the polar primary amine group, 1-pentadecanamine exhibits amphipathic properties. It is generally soluble in nonpolar organic solvents and has low solubility in polar solvents like water. The principle of "like dissolves like" governs its solubility profile.
| Solvent | Solubility | Rationale |
| Water | Very low | The hydrophobic C₁₅ alkyl chain dominates the molecule's properties. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | The amine group can form hydrogen bonds with the alcohol's hydroxyl group. |
| Ethers (e.g., Diethyl ether) | Soluble | Favorable interactions with the nonpolar alkyl chain. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Favorable interactions with the nonpolar alkyl chain. |
| Hydrocarbons (e.g., Hexane, Toluene) | Soluble | Favorable interactions between the nonpolar alkyl chains. |
Chemical Properties and Reactivity
The chemical behavior of 1-pentadecanamine is primarily dictated by the nucleophilic and basic nature of the primary amine group.
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Basicity : As a primary amine, it is a weak base and reacts with acids to form pentadecylammonium salts. This property is often utilized in purification and formulation processes.
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Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It readily participates in reactions such as:
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Alkylation : Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium salts. These reactions can sometimes be difficult to control, leading to a mixture of products.
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Acylation : Reaction with acid chlorides or anhydrides to form stable N-pentadecyl amides.
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Reaction with Carbonyls : Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines in a process known as reductive amination.
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Spectral Data (Predicted)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃- | ~0.88 | Triplet (t) | 3H |
| -(CH₂)₁₃- | ~1.25 | Broad singlet (br s) | 26H |
| -CH₂-CH₂-NH₂ | ~1.4-1.5 | Multiplet (m) | 2H |
| -CH₂-NH₂ | ~2.6-2.7 | Triplet (t) | 2H |
| -NH₂ | ~1.1-2.0 | Broad singlet (br s) | 2H |
Note: The -NH₂ signal is often broad and its chemical shift can vary with solvent and concentration. It may exchange with D₂O.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CH₂-NH₂) | ~42 |
| C2 (-CH₂-CH₂NH₂) | ~34 |
| C3 to C13 | ~23-32 (multiple peaks) |
| C14 (-CH₂-CH₃) | ~23 |
| C15 (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity/Description |
| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H Stretch (alkane) | 2850-2960 | Strong |
| N-H Bend (scissoring) | 1590-1650 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), primary amines exhibit characteristic fragmentation patterns.
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Molecular Ion (M⁺) : For 1-pentadecanamine (MW = 227.43), the molecular ion peak at m/z = 227 would be observed. Due to the nitrogen rule, the molecular weight is an odd number.
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Alpha-Cleavage : The most significant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This results in a stable, resonance-stabilized iminium cation. For 1-pentadecanamine, this would lead to a prominent base peak at m/z = 30 ([CH₂=NH₂]⁺).
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Alkyl Chain Fragmentation : A series of peaks corresponding to the loss of alkyl fragments from the long hydrocarbon chain will also be present, typically separated by 14 mass units (-CH₂-).
Experimental Protocols
The following protocols are adapted from established methods for long-chain aliphatic amines and alcohols.
Synthesis of 1-Pentadecanamine via Reductive Amination
This two-step protocol involves the oxidation of the commercially available 1-pentadecanol to pentadecanal, followed by reductive amination.
Step 1: Oxidation of 1-Pentadecanol to Pentadecanal
A mild oxidation, such as Swern oxidation, is suitable to prevent over-oxidation to the carboxylic acid.
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Materials : 1-Pentadecanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et₃N), anhydrous dichloromethane (DCM).
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Procedure :
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) and cool to -78 °C.
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Slowly add a solution of DMSO (3.0 mmol) in anhydrous DCM (2 mL). Stir for 15 minutes.
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Add a solution of 1-pentadecanol (1.0 mmol, 228 mg) in anhydrous DCM (3 mL) dropwise. Stir for 45 minutes at -78 °C.
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Add triethylamine (5.0 mmol) and continue stirring for 30 minutes at -78 °C.
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Remove the cooling bath and allow the reaction to warm to room temperature.
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Quench the reaction with water (10 mL). Extract the aqueous layer with DCM (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pentadecanal. The product is often used in the next step without further purification.
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Step 2: Reductive Amination of Pentadecanal
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Materials : Crude pentadecanal, ammonia (as a solution in methanol or ammonium acetate), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.
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Procedure :
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Dissolve the crude pentadecanal (1.0 mmol) in methanol (15 mL).
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Add a solution of 7N ammonia in methanol (5-10 equivalents). Stir for 1 hour at room temperature to form the imine intermediate.
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Add sodium cyanoborohydride (1.5 mmol) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.
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Make the solution basic (pH ~10-12) by adding aqueous NaOH.
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Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-pentadecanamine.
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Purification
Crude 1-pentadecanamine can be purified by vacuum distillation or recrystallization. Due to the basic nature of amines, they can interact strongly with silica gel, making column chromatography challenging. If chromatography is necessary, the silica gel should be deactivated with a base like triethylamine.
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Vacuum Distillation : Suitable for purifying the liquid amine at a reduced temperature to prevent thermal decomposition.
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Recrystallization : The crude solid can be dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone) and allowed to cool slowly to form crystals.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-pentadecanamine.
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Sample Preparation : Dissolve a small amount of the sample in a suitable solvent like dichloromethane or hexane.
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GC Parameters (Typical) :
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Column : DB-5 or similar non-polar capillary column.
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Injector Temperature : 280 °C.
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Carrier Gas : Helium.
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Oven Program : Start at 100 °C, ramp to 300 °C at 15 °C/min.
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MS Parameters (Typical) :
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Ionization Mode : Electron Ionization (EI) at 70 eV.
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Scan Range : m/z 30-400.
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Biological Activity and Applications in Drug Development
While direct studies on the biological activity of 1-pentadecanamine are limited, its structural analogues and precursors provide insights into its potential roles.
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Antimicrobial Potential : The corresponding aldehyde, pentadecanal, has demonstrated antibacterial activity against Listeria monocytogenes, with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[2] This suggests that 1-pentadecanamine and its derivatives could be explored for antimicrobial properties.
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Role in Drug Development : Long-chain amines are valuable in medicinal chemistry. The long alkyl chain increases lipophilicity, which can enhance a drug's ability to cross cell membranes. Amines are frequently found in active pharmaceutical ingredients (APIs) and are crucial for their efficacy and bioavailability.[1]
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Prodrug Strategies : The primary amine group is an excellent handle for creating prodrugs. By temporarily masking the amine, properties such as solubility, stability, and permeability can be improved. For instance, converting the amine to an amide or a carbamate can create a more lipophilic prodrug that is enzymatically cleaved in vivo to release the active amine-containing drug.[3][4]
Conclusion
1-Pentadecanamine is a long-chain primary amine with well-defined physicochemical properties that make it a useful building block in chemical synthesis and a molecule of interest for pharmaceutical research. Its reactivity is dominated by the nucleophilic and basic nature of its amine group, allowing for a wide range of chemical transformations. While specific biological and spectral data are sparse, logical extrapolation from related compounds provides a solid foundation for future research. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
